Product packaging for EPZ028862(Cat. No.:)

EPZ028862

Cat. No.: B1192741
M. Wt: 422.54
InChI Key: JYZQPJRVTADXNE-MSJJKYGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Lysine (B10760008) Methylation in Epigenetic Regulation

Lysine methylation is a critical post-translational modification that plays a fundamental role in the regulation of gene expression. This process, catalyzed by protein lysine methyltransferases (PKMTs), involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues within histone and non-histone proteins. The methylation of histones, the primary protein components of chromatin, can either activate or repress gene transcription depending on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation) nih.govd-nb.info. For instance, the tri-methylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while the tri-methylation of histone H3 at lysine 9 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin. This intricate "histone code" is a key component of the epigenetic machinery that governs cellular identity and function.

Overview of the SET and MYND Domain-Containing (SMYD) Protein Family

The SET and MYND domain-containing (SMYD) family of proteins are a unique class of lysine methyltransferases characterized by a catalytic SET domain, which is responsible for the methyltransferase activity, and a MYND domain, which is involved in protein-protein interactions. The SET domain is typically split into two parts by the MYND domain. This structural arrangement is a defining feature of the SMYD family. These enzymes are involved in a wide array of biological processes, and their dysregulation has been implicated in various diseases, including cancer.

Biological Roles of SMYD3 in Cellular Processes

SMYD3, or SET and MYND domain-containing protein 3, is a member of the SMYD family that has garnered significant attention for its role in cancer biology. It functions as a lysine methyltransferase with a preference for histone H3 at lysine 4 (H3K4), leading to di- and tri-methylation, which are marks of active transcription nih.govd-nb.info. Beyond its role in histone modification, SMYD3 has been shown to methylate a variety of non-histone protein substrates, thereby influencing a broad spectrum of cellular signaling pathways nih.gov.

One of the key non-histone substrates of SMYD3 is MAP3K2 (also known as MEKK2), a component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, which is frequently dysregulated in cancer nih.govacs.org. Additionally, SMYD3 has been reported to methylate and activate other critical signaling proteins such as VEGFR1 and AKT1, further highlighting its multifaceted role in promoting oncogenesis nih.govd-nb.info. The aberrant overexpression of SMYD3 has been observed in numerous cancers, including those of the breast, liver, and colorectum, and is often associated with a poor prognosis acs.orgnih.gov.

Rationale for SMYD3 as a Therapeutic Target in Disease Pathogenesis

The consistent upregulation of SMYD3 in a variety of human cancers, coupled with its demonstrated role in driving key oncogenic signaling pathways, has established it as a compelling therapeutic target acs.orgnih.gov. The enzymatic activity of SMYD3 is directly linked to its cancer-promoting functions, making the development of small molecule inhibitors a rational strategy for therapeutic intervention. Knockdown of SMYD3 using RNA interference (RNAi) has been shown to decrease cell proliferation in several cancer cell lines nih.govnih.gov. Consequently, potent and selective inhibitors of SMYD3, such as EPZ028862, hold the potential to disrupt the oncogenic signaling networks that are dependent on its methyltransferase activity. The abrogation of SMYD3's enzymatic function is expected to inhibit tumorigenesis, particularly in cancers driven by RAS mutations where the SMYD3-mediated methylation of MAP3K2 is a critical step acs.org.

Properties

Molecular Formula

C20H30N4O4S

Molecular Weight

422.54

IUPAC Name

N-[(1R,5S)-8-(4-Aminocyclohexyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17?

InChI Key

JYZQPJRVTADXNE-MSJJKYGJSA-N

SMILES

O=C(C1=NOC(C2CC2)=C1)NC3C[C@@](N4S(=O)(C5CCC(N)CC5)=O)([H])CC[C@@]4([H])C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EPZ-028862;  EPZ 028862;  EPZ028862

Origin of Product

United States

Molecular Pharmacology of Epz028862 As a Smyd3 Inhibitor

Mechanism of SMYD3 Inhibition by EPZ028862

This compound exerts its inhibitory effect on SMYD3 through a well-characterized mechanism involving specific interactions with the enzyme's active site and substrate binding pockets.

This compound demonstrates high potency against SMYD3. In biochemical assays, it exhibits an IC50 value of 1.80 ± 0.06 nM, indicating its strong inhibitory activity. researchgate.net The inhibition constant (Ki) for this compound against SMYD3 has been reported, with values typically in the low nanomolar range. nih.govjohnstoncassel.com

Table 1: Enzymatic Inhibition Kinetics of this compound against SMYD3

ParameterValue
IC501.80 ± 0.06 nM researchgate.net
KiLow nanomolar range nih.govjohnstoncassel.com

This compound exhibits mixed-type inhibition with respect to S-Adenosyl-L-Methionine (SAM), the methyl donor cofactor for SMYD3. nih.govresearchgate.net Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, with different affinities, affecting both the enzyme's maximal velocity (Vmax) and its affinity for the substrate (Km). libretexts.org In the case of this compound, its binding to SMYD3 is influenced by the presence of SAM, yet it does not strictly compete for the SAM binding site in a simple competitive manner. nih.govresearchgate.net

With respect to non-histone substrates, such as Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), this compound acts as a non-competitive inhibitor. nih.govresearchgate.netsci-hub.se Non-competitive inhibition implies that the inhibitor binds to an allosteric site on the enzyme, distinct from the substrate binding site. khanacademy.orgstatpearls.com This binding leads to a decrease in the enzyme's maximal reaction rate (Vmax) without altering its affinity for the substrate (Km). statpearls.com SMYD3 methylates MAP3K2, which plays a role in regulating MAPK pathways and is involved in oncogenic activation of the Ras signaling pathway. nih.govnih.govmdpi.com The non-competitive inhibition of MAP3K2 methylation by this compound highlights its ability to disrupt SMYD3's activity on key cellular substrates. nih.govresearchgate.net

Crystal structure analysis of SMYD3 in complex with this compound (PDB ID 5V37) has provided crucial insights into its binding mode. researchgate.net this compound binds to SMYD3 in close proximity to the SAM binding site and within the lysine (B10760008) tunnel, which is part of the substrate peptide binding site. researchgate.netacs.org The cyclopropyl (B3062369) triazole moiety of this compound occupies the lysine channel, forming hydrogen bonds with the backbone amide NH of Thr185. nih.gov Additionally, the azetidine (B1206935) nitrogen of this compound interacts with the side chain of Glu187. nih.gov These interactions mimic those observed with peptide substrates, indicating that this compound interferes with substrate binding. acs.org While this compound makes similar interactions to other isoxazole (B147169) analogs, its basic amine group is stabilized by solvent-mediated interactions, differentiating its precise binding trajectory within the substrate binding site. nih.gov

Target Engagement and Specificity Profile of this compound

This compound demonstrates significant selectivity for SMYD3 over other methyltransferase enzymes and kinases. nih.govnih.govsci-hub.se When tested against a panel of 15 other methyltransferase enzymes, including the closely related SMYD2, this compound showed no significant inhibition at concentrations up to 10 µM. nih.govnih.gov This high selectivity is crucial for minimizing off-target effects and for its utility as a chemical probe. nih.gov Furthermore, related compounds in the same class as this compound have been shown to be selective against over 350 kinases and 30 histone methyltransferases, with less than 25% and 12% inhibition observed at 10 µM, respectively. nih.gov This broad selectivity profile underscores this compound's utility in discerning the specific biological roles of SMYD3. nih.gov

Table 2: Selectivity Profile of this compound (or related analogs) against other Enzymes

Enzyme ClassSpecificity against this compound (or related analogs)
Other Methyltransferases (e.g., SMYD2)No inhibition up to 10 µM nih.govnih.gov
Kinases<25% inhibition at 10 µM (for related analogs) nih.gov
Histone Methyltransferases (panel of 30)<12% inhibition at 10 µM (for related analogs) nih.gov

Cellular and Molecular Consequences of Smyd3 Inhibition by Epz028862

Effects on Substrate Methylation and Downstream Pathways

SMYD3 is known to methylate both histone and non-histone proteins, influencing a wide array of cellular functions. d-nb.inforesearchgate.net

SMYD3 was initially identified as an enzyme that trimethylates Histone H3 Lysine (B10760008) 4 (H3K4me3), a methylation mark generally associated with active gene transcription. d-nb.inforesearchgate.netresearchgate.netplos.orgfrontiersin.orgmdpi.com H3K4me3 is typically found at the transcription start sites of actively expressing genes in eukaryotic cells and is considered an "activating" histone modification. frontiersin.org While H3K4me3 is predominantly localized near transcription start sites (TSSs) and is crucial for RNA polymerase II recruitment, H3K4me1 is rich in active and priming enhancer regions, and H3K4me2 is also an enhancer marker, primarily towards the 5' end of transcribing genes. mdpi.com SMYD3 has also been reported to methylate H4K5 and H4K20. d-nb.infomdpi.com Pharmacological inhibition of SMYD3, such as with EPZ028862, is expected to modulate these histone methylation patterns, thereby influencing chromatin accessibility and gene expression.

Beyond histones, SMYD3 methylates several non-histone proteins, playing a crucial role in regulating oncogenic signaling pathways. d-nb.inforesearchgate.netencyclopedia.pub Inhibition of SMYD3 by this compound directly impacts the methylation status of these key proteins:

MAP3K2 (Mitogen-Activated Protein Kinase Kinase Kinase 2): SMYD3 directly methylates MAP3K2 at lysine 260. This methylation promotes MAP3K2 release from the negative regulator PP2A phosphatase complex, leading to enhanced activation of the Ras/Raf/MEK/ERK signaling pathway. d-nb.infoencyclopedia.pub

AKT1: SMYD3 methylates lysine 14 on the AKT1 kinase, which is a critical step for AKT1 phosphoactivation and plasma membrane accumulation, contributing to constitutive activation of AKT1 in cancer cells. d-nb.infoencyclopedia.pubsci-hub.se AKT1 is a key mediator of pathways essential for cell growth, survival, glucose metabolism, and neovascularization. d-nb.info

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): SMYD3 methylates VEGFR1 at lysine 831, enhancing its kinase activity and thereby potentiating angiogenesis through ligand-dependent autophosphorylation. d-nb.infomdpi.comencyclopedia.pub

HER2 (Human Epidermal Growth Factor Receptor 2): SMYD3 trimethylates HER2 at lysine 175, which enhances HER2 homodimerization and subsequent autophosphorylation. d-nb.infoencyclopedia.pub HER2 overexpression is linked to various cancers and leads to increased activation of both the Ras/PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. aging-us.comfrontiersin.org

The impact of SMYD3 inhibition on the methylation of these non-histone proteins is summarized in the table below:

Non-Histone ProteinMethylation Site (Lysine)Consequence of SMYD3 Methylation (Pre-Inhibition)Consequence of SMYD3 Inhibition by this compound
MAP3K2260Promotes release from PP2A, enhances RAS/ERK activation d-nb.infoencyclopedia.pubReduces MAP3K2 release from PP2A, dampens RAS/ERK activation
AKT114Promotes phosphoactivation and plasma membrane accumulation d-nb.infoencyclopedia.pubReduces AKT1 phosphoactivation and membrane accumulation
VEGFR1831Enhances kinase activity, potentiates angiogenesis d-nb.infomdpi.comencyclopedia.pubReduces VEGFR1 kinase activity, inhibits angiogenesis
HER2175Enhances homodimerization and autophosphorylation d-nb.infoencyclopedia.pubReduces HER2 homodimerization and autophosphorylation

The Ras/ERK pathway is a crucial signaling cascade that integrates extracellular signals from cell surface receptors to regulate gene expression and various cellular proteins, playing a vital role in cell proliferation, differentiation, adhesion, migration, and survival. frontiersin.orgnih.gov SMYD3 significantly impacts this pathway through the methylation of MAP3K2. d-nb.infoencyclopedia.pub By methylating MAP3K2 at lysine 260, SMYD3 promotes its activation, which in turn leads to the phosphorylation and activation of ERK1/2. d-nb.infoencyclopedia.pub Therefore, inhibition of SMYD3 by this compound is expected to reduce MAP3K2 methylation, thereby attenuating the activation of the Ras/ERK signaling pathway. This reduction in ERK1/2 phosphorylation can consequently impair cell proliferation and tumor development, especially in cancers driven by oncogenic RAS. encyclopedia.pub

The IL-6/JAK/STAT3 pathway is a critical signaling cascade involved in inflammation, cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org SMYD3 has been implicated in modulating components of this pathway. Specifically, SMYD3-mediated transcriptional regulation of cancer-related genes, such as MYC and CTNNB1, and components of the IL6-JAK-STAT3 pathway, suggests its role in promoting gastrointestinal cancer formation. encyclopedia.pub High levels of SMYD3 and STAT3 have been observed in chronic lymphocytic leukemia (CLL), where upregulated SMYD3 promotes CLL cell proliferation, and inhibition of STAT3 activation reverses this effect. mdpi.com STAT3 inhibitors that prevent STAT3 phosphorylation also suppress SMYD3 expression. mdpi.com Therefore, SMYD3 inhibition by this compound could indirectly influence the IL6-JAK-STAT3 pathway by affecting the expression of its components or by modulating downstream targets.

Impact on Gene Expression and Transcriptional Regulation

SMYD3 acts as a transcriptional coactivator and directly occupies the promoter regions of target genes, influencing their expression. encyclopedia.pub

SMYD3 exerts its oncogenic effects through the transcriptional activation of a set of downstream target genes involved in cell death, proliferation, epithelial-mesenchymal transition (EMT), cell cycle regulation, and stem cell maintenance. encyclopedia.pub this compound, by inhibiting SMYD3, is expected to modulate the transcription of these genes:

MYC: SMYD3 occupies regulatory regions of genes involved in cell cycle control, such as MYC, and its expression decreases in SMYD3-knockout mice. encyclopedia.pub MYC is a major oncogene, and its overexpression can lead to hyperactive Wnt signaling, acquisition of EMT markers, and enhanced migration and invasion in cancer models. biorxiv.org

CTNNB1 (β-catenin): Similar to MYC, SMYD3-mediated transcriptional regulation affects CTNNB1, which is a key transcription factor in the Wnt pathway, frequently activated in colorectal cancer. encyclopedia.pubbiorxiv.org

hTERT (human Telomerase Reverse Transcriptase): SMYD3 is recruited to the hTERT promoter, where it is required for the maintenance of H3K4 trimethylation in colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells. encyclopedia.pub hTERT is a crucial component for telomere maintenance and is often upregulated in cancer cells to promote immortalization.

The impact of SMYD3 inhibition on the transcription of these genes is summarized in the table below:

Gene TargetRole (Pre-Inhibition)Consequence of SMYD3 Inhibition by this compound
MYCOncogene, promotes cell cycle progression, hyperactivates Wnt signaling encyclopedia.pubbiorxiv.orgDecreased expression, reduced oncogenic effects
CTNNB1Oncogene, key transcription factor in Wnt pathway encyclopedia.pubbiorxiv.orgDecreased expression, reduced Wnt signaling activation
hTERTOncogene, maintains H3K4me3 at promoter, promotes immortalization encyclopedia.pubReduced H3K4me3 at promoter, potentially impairs telomere maintenance

Role in Chromatin Remodeling

SMYD3 functions as a chromatin modifier, primarily recognized for its capacity to tri-methylate Histone 3 Lysine 4 (H3K4), a specific epigenetic mark associated with promoting gene transcription. guidetopharmacology.orgresearchgate.net This enzymatic activity of SMYD3 contributes to significant chromatin remodeling, influencing gene expression patterns. researchgate.netrockland.com Beyond histones, SMYD3 has also been shown to methylate non-histone substrates, further broadening its regulatory scope. nih.gov For instance, SMYD3 directly activates the expression of Insulin-like Growth Factor 1 Receptor (IGF-1R) by inducing hyper-methylation of histone H3-K4 and subsequent chromatin remodeling within the IGF-1R promoter region. guidetopharmacology.org

This compound exerts its inhibitory effect on SMYD3's methyltransferase activity. nih.govnih.gov Studies have characterized this compound as a mixed-type inhibitor of S-adenosylmethionine (SAM) and a non-competitive inhibitor of MAP3K2, a known substrate of SMYD3. nih.gov This inhibition extends to SMYD3's ability to methylate histone H4 substrates. nih.gov By impeding SMYD3's methyltransferase function, this compound can disrupt the aberrant chromatin modifications driven by SMYD3 in various pathological conditions, particularly in cancer. nih.gov

The biochemical potency of this compound against SMYD3 has been quantified:

Table 1: Biochemical Potency of this compound against SMYD3

TargetAssay TypeIC50 Value (nM)Reference
SMYD3SPA assay1.80 ± 0.06 nih.gov

Cellular Phenotypic Responses to this compound

Inhibition of SMYD3 by this compound leads to a range of cellular phenotypic responses, particularly relevant in cancer biology.

Cell Proliferation and Viability in Cancer Cell Lines (Controversial Findings)

SMYD3 is frequently overexpressed in numerous human cancers, including breast, gastric, pancreatic, colorectal, lung cancer, and hepatocellular carcinoma, where its expression correlates with increased cell growth and tumorigenesis. rockland.comwikipedia.orgresearchgate.net Studies have consistently demonstrated that the knockdown or pharmacological inhibition of SMYD3, including with compounds like this compound, leads to a decrease in cancer cell proliferation and affects cellular viability across a wide variety of cancer cell types. rockland.comnih.gov This anti-proliferative effect is a key aspect of SMYD3 inhibition as a therapeutic strategy. rockland.comwikipedia.org

While the general consensus points to SMYD3 inhibition reducing cancer cell proliferation, the extent and specific mechanisms can vary depending on the cancer cell line and experimental conditions. For instance, cancer cell lines exhibit diverse sensitivities to anti-cancer agents, and their proliferative functions are often associated with drug response. nih.govreactionbiology.com The impact of SMYD3 inhibition on cell proliferation is therefore a complex response influenced by the specific cellular context and underlying molecular pathways. rockland.comnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

Overexpression of SMYD3 has been linked to reduced sensitivity to apoptosis, a form of programmed cell death essential for maintaining tissue homeostasis and eliminating damaged cells. rockland.comnih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, a family of proteases that execute cell death. rockland.comnih.govuni.luctdbase.organygenes.comnih.govmdpi.com

Inhibition of SMYD3, either through genetic knockdown or pharmacological means like this compound, can induce apoptosis. guidetopharmacology.orgrockland.com This pro-apoptotic effect is mediated, in part, through the regulation of key proteins in the B-cell lymphoma-2 (Bcl-2) family, which includes both pro-apoptotic members (e.g., Bim, Bak, Bax) and anti-apoptotic members (e.g., BCL-2, Bcl-xl). guidetopharmacology.orgresearchgate.netmdpi.com By shifting the balance towards pro-apoptotic signals, SMYD3 inhibition can trigger the cascade of events leading to programmed cell death in cancer cells. guidetopharmacology.orgrockland.com

Cell Cycle Arrest and Differentiation

SMYD3's oncogenic activity is closely linked to the regulation of the cell cycle. rockland.com It influences cell cycle progression by modulating chromatin accessibility, thereby promoting the transcription of several cell cycle-related genes such as CCNA2, CCNE1, CCND1, PCNA, IGFBP1, MYC, and CTNNB1. rockland.com Additionally, SMYD3 is crucial for maintaining H3K4 trimethylation on the human telomerase reverse transcriptase (hTERT) promoter in colorectal carcinoma (CRC) and hepatocellular carcinoma (HCC) cells, which is vital for sustained proliferation. rockland.com

Inhibition of SMYD3 by this compound affects cell cycle progression, leading to cell cycle arrest. rockland.com Cell cycle arrest represents a stable cessation of proliferation, a state that can precede or be associated with cellular differentiation. nih.govbiorxiv.orgnih.govijbc.ir The ability of SMYD3 inhibitors to induce cell cycle arrest suggests a mechanism by which they can suppress uncontrolled cancer cell growth and potentially promote differentiation, where cells exit the proliferative cycle to acquire specialized functions. nih.govresearchgate.net

Senescence Induction

Cellular senescence is a state of stable cell cycle arrest, distinct from quiescence, where cells remain metabolically active but lose their ability to divide. ijbc.ir Senescence can be triggered by various intrinsic and extrinsic stimuli, including oncogenic stress, and is considered a tumor-suppressive mechanism. ijbc.ir While direct evidence specifically linking this compound or SMYD3 inhibition to senescence induction is not extensively detailed in the provided search results, the role of SMYD3 in promoting cell proliferation and its involvement in cell cycle regulation suggests a potential indirect connection. For instance, inhibition of SMYD2, another SMYD family member, has been shown to reduce cell proliferation and accelerate cell senescence in certain cancer cell lines by regulating the EZH2/TET1 axis. researchgate.net Given that SMYD3 inhibition induces cell cycle arrest and reduces proliferation, it is plausible that in certain cellular contexts, this could contribute to the induction of a senescent phenotype, thereby contributing to its anti-cancer effects. ijbc.ir

Preclinical Evaluation of Epz028862 in Disease Models

In Vitro Disease Models

The preclinical evaluation of EPZ028862 included extensive in vitro studies across a wide array of cancer cell lines. Despite its potent biochemical and cellular activity against SMYD3, this compound did not exhibit antiproliferative activity in non-small cell lung cancer (NSCLC) and other lung cancer cell lines, including those with and without KRAS mutations, even at concentrations reaching 25 µM d-nb.infonih.govsci-hub.se. This lack of effect on cell proliferation was consistently observed across a broad panel of over 240 different cancer cell lines, irrespective of their genetic or histological background d-nb.infonih.gov.

Further investigations using CRISPR/Cas9 mutagenesis to knock out SMYD3 across 313 cell lines similarly yielded no discernible proliferative effects nih.gov. These in vitro findings suggest that autonomous cancer cell proliferation may be dispensable for SMYD3 activity in these contexts nih.gov. Furthermore, when this compound was tested in combination with the MAP2K1 (MEK1) inhibitor trametinib (B1684009) in a panel of cancer cell lines, no effect on cell growth was observed d-nb.info. This contrasts with the general understanding of SMYD3 as an oncogenic driver in various tumor types researchgate.net.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line TypeThis compound Alone (up to 25 µM)This compound + TrametinibReference
NSCLC and other lung cancer cell lines (with/without KRAS mutations)No antiproliferative activityNo effect on cell growth d-nb.infonih.govsci-hub.se
Panel of >240 other cancer cell lines (diverse genetic/histological backgrounds)No effect on cell growthNo effect on cell growth d-nb.infonih.gov

In Vivo Preclinical Disease Models

Pharmacokinetics and Suitability for In Vivo Studies

This compound has demonstrated favorable pharmacokinetic (PK) properties in vivo, indicating its suitability for further investigation in animal models d-nb.inforsc.orgmdpi.commdpi.com. The compound's physicochemical characteristics are considered satisfactory for such in vivo studies rsc.orgmdpi.commdpi.com. Pharmacokinetic evaluations are crucial in preclinical development to optimize dosing regimens, understand drug exposure profiles, and identify potential species-specific differences in drug disposition nih.gov. These studies also aid in predicting parameters like the volume of distribution prior to commencing in vivo efficacy experiments researchgate.net.

Efficacy in Murine Xenograft Models

While this compound possesses pharmacokinetic attributes deemed suitable for in vivo studies d-nb.inforsc.orgsci-hub.semdpi.commdpi.com, specific efficacy data detailing its impact on tumor formation or metastasis in murine xenograft models are not explicitly provided in the available literature. General preclinical research indicates that further work is warranted to demonstrate the broader impact of SMYD3 inhibitors on tumor formation and metastasis in mouse models mdpi.com.

Preclinical Combinatorial Therapeutic Strategies

Synergy with Chemotherapeutic Agents

Research has explored potential combinatorial strategies involving SMYD3 inhibition. A proposed synthetic lethality approach suggests that combining SMYD3 inhibitors with PARP1 inhibitors could be a viable therapeutic strategy, particularly for gastrointestinal cancers encyclopedia.pub. This concept is based on the hypothesis that SMYD3 inhibition may impair homologous recombination (HR) repair, and since PARP1 activity is essential for alternative DNA repair mechanisms, their combined inhibition could lead to cancer cell death encyclopedia.pub. This strategy represents a broader concept for SMYD3 inhibitors and is not specifically detailed with efficacy data for this compound in combination with traditional chemotherapeutic agents.

Combination with Targeted Therapies

In in vitro studies, this compound was evaluated in combination with the MEK1 inhibitor trametinib, but no synergistic effect on cell growth was observed in the tested cancer cell lines d-nb.info. While there is a general suggestion that SMYD3 inhibitors might hold potential in combination regimens for RAS-driven cancers, further preclinical evaluation is explicitly noted as necessary to confirm such benefits squarespace.com.

The requested article focuses solely on the chemical compound this compound, specifically addressing its potential with PARP inhibitors in homologous recombination proficient cancers. However, a comprehensive review of available scientific literature indicates that there is no direct preclinical evaluation data or detailed research findings linking this compound, a known SMYD3 inhibitor, with PARP inhibitors in the context of homologous recombination proficient cancers.

The provided search results extensively describe this compound's mechanism of action as a mixed-type inhibitor of SAM and a non-competitive inhibitor of MAP3K2, demonstrating selectivity for SMYD3 d-nb.infomdpi.com. Preclinical studies on this compound have reported favorable pharmacokinetics in vivo. However, these studies also indicated a lack of antiproliferative activity in various cancer cell lines, including non-small cell lung cancer lines (with and without KRAS mutations), and no observed effect on cell growth when used alone or in combination with the MEK1 inhibitor trametinib d-nb.info. Crucially, none of the available information establishes a direct role or synergistic potential of this compound in combination with PARP inhibitors, particularly within homologous recombination proficient cancer models.

Separately, research on PARP inhibitors in homologous recombination proficient cancers suggests that while PARP inhibitors primarily exhibit synthetic lethality in homologous recombination deficient (HRD) tumors (e.g., those with BRCA1/2 mutations), their efficacy in homologous recombination proficient (HRP) settings is more limited mdpi.comasjo.in. Strategies to enhance PARP inhibitor effectiveness in HRP cancers often involve combinations with other agents that induce DNA damage or interfere with DNA repair pathways, such as ATR inhibitors frontiersin.orgoncologynewscentral.com. For instance, preclinical and early clinical studies have explored the combination of PARP and ATR inhibitors in various solid tumors, including those with DNA damage repair alterations oncologynewscentral.com. Additionally, PARP inhibition has shown efficacy in specific HRP contexts, such as TP53 wild-type colorectal cancer, where it was linked to TP53-mediated suppression of RAD51 ous-research.no. Despite these broader discussions on PARP inhibitors in HRP cancers, this compound is not mentioned as a combinatorial agent in this context.

Therefore, based on the current scientific literature, detailed content regarding the "Potential of this compound with PARP Inhibitors in Homologous Recombination Proficient Cancers" cannot be generated as there is no direct evidence supporting such a preclinical evaluation or therapeutic potential for this compound in this specific combination.

Biomarker Discovery and Preclinical Translational Aspects

Identification of Predictive Biomarkers for EPZ028862 Sensitivity

The primary predictive biomarker candidate for sensitivity to a targeted agent like this compound is the expression level of its target, SMYD3.

SMYD3 Overexpression as a Potential Biomarker

The oncogenic potential of SMYD3 is linked to its role in promoting cell proliferation. Studies have demonstrated that genetic knockdown of SMYD3 inhibits the growth of cancer cells, whereas artificially overexpressing SMYD3 enhances proliferation. nih.gov This foundational evidence provides a strong rationale for hypothesizing that tumors with high levels of SMYD3 expression would be more dependent on its enzymatic activity and, therefore, more sensitive to inhibition by this compound.

However, direct testing of this hypothesis has yielded complex results. In a comprehensive study, the anti-proliferative activity of this compound was evaluated across a broad panel of cancer cell lines with diverse origins and genetic backgrounds. Contrary to the initial hypothesis, this compound did not exhibit significant anti-proliferative activity, even at high concentrations. nih.govresearchgate.net This lack of effect was observed in both standard 2D and 3D cell culture models. researchgate.net The findings suggest that SMYD3 activity, while implicated in oncogenesis, may be dispensable for the autonomous proliferation of many established cancer cell lines. researchgate.net

This indicates that while SMYD3 overexpression is a crucial factor for its consideration as a therapeutic target, it may not be a standalone predictive biomarker for single-agent anti-proliferative sensitivity to this compound. The context of cellular dependencies and potential redundancies in signaling pathways likely plays a critical role.

Table 1: Proliferative Effect of this compound on Various Cancer Cell Lines
Cell Line TypeCulture ConditionObserved Anti-proliferative Activity of this compoundReference
Non-Small Cell Lung Cancer (with and without KRAS mutations)2DNo significant activity observed nih.gov
Broad panel of various cancer cell lines2DNo significant activity up to 25 µM researchgate.net
Broad panel of various cancer cell lines3DNo significant activity up to 25 µM researchgate.net

Pharmacodynamic Biomarkers of SMYD3 Inhibition

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging with its intended target and exerting the expected biological effect within a cell or organism. For this compound, the most direct PD biomarker is the methylation status of a key SMYD3 substrate.

MEKK2 Methylation Status

A critical non-histone substrate of SMYD3 is the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2. SMYD3 directly methylates MEKK2, an event that potentiates the activation of the Ras/Raf/MEK/ERK signaling cascade, a pathway fundamental to cell proliferation and survival.

The inhibition of SMYD3 by this compound is expected to decrease the methylation of MEKK2. Therefore, measuring the levels of methylated MEKK2 in preclinical models, such as cell lines or tumor xenografts, following treatment with this compound serves as a direct and specific biomarker of target engagement. A reduction in MEKK2 methylation would provide clear evidence that this compound is reaching its target and functioning as intended. Monitoring this biomarker is crucial in preclinical studies to establish the relationship between drug exposure, target inhibition, and downstream biological consequences.

Table 2: Key Proteins in the this compound Biomarker Pathway
ProteinAliasRole in PathwayBiomarker Type
SET and MYND domain-containing protein 3SMYD3Enzyme target of this compound; methylates MEKK2.Predictive (potential)
Mitogen-Activated Protein Kinase Kinase Kinase 2MEKK2 / MAP3K2Substrate of SMYD3; its methylation status is a direct indicator of SMYD3 activity.Pharmacodynamic

Structure Activity Relationships and Medicinal Chemistry of Epz028862 Series

Design and Optimization of Isoxazole (B147169) Sulfonamide Scaffold

The discovery of EPZ028862 emerged from structure-activity relationship studies of SMYD3 inhibitors, which led to the identification of the isoxazole sulfonamide series invivochem.cn. This compound, along with others featuring oxindole (B195798) and sulfone functional groups (e.g., EPZ031686 and EPZ030456), represents some of the most potent inhibitors developed by Epizyme nih.gov. The isoxazole scaffold was specifically chosen as a highly suitable moiety for binding to SMYD3 nih.gov.

The initial high-throughput screening (HTS) identified compound 1, an isoxazole amide analog closely related to this compound, as a promising starting point for chemical optimization efforts nih.gov. Compound 1 exhibited reasonable biochemical potency (IC₅₀ = 5 µM), ligand efficiency (LE = 0.35), and favorable physicochemical properties nih.gov. Subsequent design and optimization focused on refining this scaffold to enhance potency and selectivity, ultimately leading to compounds like this compound, which achieved an improved potency of 1.8 nM.

Key Pharmacophoric Elements and Interactions with SMYD3

This compound demonstrates potent inhibition of SMYD3, with a mean biochemical IC₅₀ value of 1.80 ± 0.06 nM. Its mechanism of action involves mixed-type inhibition with respect to S-adenosyl-L-methionine (SAM) and non-competitive inhibition with respect to MAP3K2.

Crystallographic studies of this compound bound to SMYD3 (PDB ID 5V37) have provided crucial insights into its binding mode. Key interactions include:

Sulfonamide Oxygens: These atoms form water-mediated hydrogen bond interactions with SMYD3 residues Ile214 and Met242 nih.gov.

Basic Amine: The basic amine group of this compound is stabilized by solvent-mediated interactions within the active site nih.gov. In contrast, a related analog, compound 28, showed its basic amine in close proximity to the negatively charged Asp241 and Glu192 side chains nih.gov.

Cyclopropyl (B3062369) Group (of related compound 1): In the context of the related isoxazole amide compound 1, the cyclopropyl group is observed to point towards the SAM binding site, while the piperidine (B6355638) sulfonamide moiety is directed towards the substrate peptide binding site nih.gov.

Amide Oxygen (of related compound 1): The amide oxygen of compound 1 forms a hydrogen bond interaction with the backbone amine of Thr184, mimicking the interaction made by the backbone carbonyl of the substrate lysine (B10760008) in the SMYD3-MEKK2 peptide complex nih.gov.

These detailed interactions highlight how the specific pharmacophoric elements of this compound contribute to its high affinity and inhibitory activity against SMYD3.

Development of Analogs and Derivative Compounds

The development of this compound was part of a broader medicinal chemistry effort to identify potent and selective SMYD3 inhibitors. This involved the synthesis and evaluation of numerous analogs and derivative compounds, building upon the initial isoxazole amide scaffold nih.gov.

Key strategies in the development of analogs included:

Side Chain Extension: Extending the amine side chain by one carbon, as seen in compound 4, significantly improved biochemical potency nih.gov.

Cyclohexyl Methyl Amine Derivatives: Introducing methylene (B1212753) groups to form cyclohexyl methyl amines, such as compound 13, demonstrated retention of potency, whereas different placements (e.g., compound 12) led to a loss of potency nih.gov.

These systematic modifications led to the identification of compound 49, a highly potent, selective, and orally bioavailable SMYD3 inhibitor, which serves as a valuable tool for investigating SMYD3's biological role nih.gov. Other potent and selective inhibitors, such as AZ931 and AZ506, were also identified through these research efforts.

Impact of Structural Modifications on Potency and Selectivity

Structural modifications within the this compound series had a profound impact on both the potency and selectivity of the compounds. The goal of these modifications was to optimize interactions with the SMYD3 active site and minimize off-target effects.

Compound Type/ModificationImpact on PotencyImpact on SelectivityKey ObservationsSource
This compound1.80 ± 0.06 nM IC₅₀Excellent vs. SMYD2, selective against 16 methyltransferasesMixed-type SAM inhibition, non-competitive MAP3K2 inhibition
Compound 4 (extended amine side chain)10-fold improvement in biochemical potencyNot specifiedDirected basic amine towards polar residues nih.gov
Compound 13 (methyl cyclohexyl amine)Potency retainedNot specifiedMethylene insertion on left-hand side nih.gov
Compound 12 (cyclohexyl methyl amine)Loss of potencyNot specifiedMethylene insertion on right-hand side nih.gov
Compounds 14–18 (aromatic phenyl linker)Overall loss of potency (compared to 13)Not specifiedIncreased hydrophobicity and rigidity nih.gov
Compound 28PotentNot specifiedBasic amine close to Asp241/Glu192; trifluorobutane group extends into hydrophobic region nih.gov
Compound 49PotentSelective against >350 kinases and 30 HMTs (<25% and <12% inhibition at 10 μM, respectively)Balanced and clean profile, excellent pharmacokinetic properties nih.gov

The comparative analysis of this compound and its analogs, such as compound 28, highlights how subtle structural changes can alter binding interactions. While this compound's basic amine is stabilized by solvent-mediated interactions, compound 28's basic amine interacts directly with negatively charged residues Asp241 and Glu192 nih.gov. Furthermore, the trifluorobutane group of compound 28 extends deeper into a hydrophobic pocket of the substrate binding site, contributing to its activity nih.gov. These detailed SAR studies underscore the importance of specific structural features in achieving optimal potency and selectivity for SMYD3 inhibition.

Methodological Approaches in Epz028862 Research

High-Throughput Screening (HTS) Assays for SMYD3 Inhibition

To identify initial lead compounds for SMYD3 inhibition, high-throughput screening (HTS) assays were conducted. A notable HTS campaign utilized a SMYD3 biochemical Scintillation Proximity Assay (SPA) format. This assay measures the inhibition of MEKK2 methylation, a known substrate of SMYD3. This screening effort successfully identified isoxazole (B147169) amide analogs, including a compound closely related to EPZ028862, as promising starting points for further chemical optimization. acs.orgnih.gov

Biochemical and Cellular Assay Formats (e.g., SPA assay, CellTiter-Glo)

This compound's inhibitory activity and selectivity against SMYD3 have been extensively characterized using a range of biochemical and cellular assay formats.

Biochemical Assays:

Scintillation Proximity Assay (SPA): The SPA format was crucial for measuring the biochemical potency of this compound. This assay, which monitors the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a lysine-containing substrate like GST-tagged MAP3K2 protein, demonstrated that this compound inhibits SMYD3 with a mean IC50 value of 1.80 ± 0.06 nM. nih.govnih.govsci-hub.se The SPA is a bead-based homogeneous assay that eliminates the need for separation steps, making it suitable for high-throughput drug discovery. nih.govyoutube.com

Mechanism of Inhibition Studies: Kinetic studies revealed that this compound exhibits mixed-type inhibition with respect to SAM and non-competitive inhibition with respect to MAP3K2. nih.govnih.gov

Methyltransferase Enzyme Panel Screening: To assess selectivity, this compound was tested against a panel of 15 other methyltransferase enzymes. No inhibition was observed for any of these enzymes, including the closely related SMYD2, up to a concentration of 10 µM, highlighting its high selectivity for SMYD3. nih.govd-nb.info

Cellular Assays:

MAP3K2 Cellular Methylation Assay: This assay directly assesses the intracellular inhibition of SMYD3-mediated methylation of its substrate MAP3K2. This compound demonstrated potent inhibition in this cellular mechanistic assay, with EC50 values as low as 11 nM for certain optimized analogs. acs.org

Cell Viability Assays (e.g., CellTiter-Glo): While this compound showed potent biochemical and cellular inhibition of SMYD3, studies using assays like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells, revealed that this compound generally had modest or no significant impact on the proliferation of a broad panel of cancer cell lines, even at high concentrations (e.g., up to 25 µM). nih.govd-nb.inforesearchgate.netnih.gov This suggests that SMYD3 activity, while targetable, may be dispensable for autonomous cancer cell proliferation in many contexts. CellTiter-Glo is a homogeneous luminescent assay widely used for high-throughput screening due to its simplicity and sensitivity. eurofinsdiscovery.compromega.comavantorsciences.compromega.comfishersci.com

Cellular Thermal Shift Assay (CETSA): This technique was employed to confirm the binding of this compound to SMYD3 at endogenous protein levels within cells, providing evidence of target engagement. sci-hub.se

Table 1: Key Biochemical and Cellular Assay Findings for this compound

Assay TypeTarget/ReadoutThis compound ResultReference
Biochemical SPA AssaySMYD3 enzymatic activityIC50 = 1.80 ± 0.06 nM nih.govnih.gov
Mechanism of InhibitionSMYD3Mixed-type (SAM), Non-competitive (MAP3K2) nih.govnih.gov
Methyltransferase SelectivityPanel of 15 MTases (incl. SMYD2)No inhibition up to 10 µM nih.govd-nb.info
Cellular MAP3K2 Methylation AssayIntracellular SMYD3 activityEC50 as low as 11 nM (for optimized analogs) acs.org
Cell Viability (e.g., CellTiter-Glo)Cancer cell proliferationModest/No significant anti-proliferative activity nih.govd-nb.inforesearchgate.netnih.gov
Cellular Thermal Shift AssaySMYD3 target engagementConfirmed binding at endogenous levels sci-hub.se

Structural Biology Techniques (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound with SMYD3, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.

Co-crystal Structures: The co-crystal structure of this compound bound to SMYD3 (PDB ID: 5V37) has been determined. nih.govsci-hub.seresearchgate.netwwpdb.org This structural data shows this compound (cyan carbons) bound to SMYD3 (green) alongside S-adenosylmethionine (SAM, yellow). nih.govresearchgate.net

Binding Mode Insights: The crystal structure reveals that this compound makes similar interactions within the SMYD3 binding site as other reported inhibitors, even though they may achieve this through different trajectories. acs.org For instance, the trifluorobutane group of this compound extends deeper into a hydrophobic region of the substrate binding site. acs.org The basic amine group of this compound is stabilized by its proximity to negatively charged side chains of Glu192 and Asp241. acs.org These structural details confirmed that this compound binds within the active site of SMYD3. researchgate.net

Advanced Molecular and Cellular Profiling

While specific detailed findings for this compound using all these advanced profiling techniques were not explicitly detailed in the provided search results, the general application of these methodologies in SMYD3 research and drug discovery is well-established.

Proteomic Analysis of Protein Methylation

Proteomic analysis is a powerful tool to investigate the global landscape of protein methylation and how it is altered by inhibitors like this compound. This involves identifying and quantifying methylated proteins and specific methylation sites. cnio.esnih.govnih.gov Such studies can reveal the direct and indirect consequences of SMYD3 inhibition on its various protein substrates, including non-histone proteins like MAP3K2, VEGFR1, AKT1, and HER2, which are known to be methylated by SMYD3. d-nb.infobayer.com Proteomic approaches can help understand the functional implications of these methylation changes in cellular processes and disease pathogenesis. cnio.esnih.govfrontiersin.org

Transcriptomic Analysis (e.g., gene expression arrays)

Transcriptomic analysis, including gene expression arrays (microarrays) and RNA sequencing (RNA-seq), is used to study the comprehensive set of RNA transcripts in cells or tissues. cd-genomics.comnih.govthermofisher.com In the context of this compound research, transcriptomic analysis would aim to identify changes in gene expression profiles upon SMYD3 inhibition. Given SMYD3's role in regulating gene expression, such analyses could reveal downstream transcriptional effects, including changes in oncogenes or tumor suppressor genes. d-nb.infonih.gov Gene expression arrays, for instance, offer a rapid and comprehensive way to profile thousands of genes simultaneously, identifying differentially expressed genes and pathways affected by drug treatment. thermofisher.comebi.ac.uk

Epigenomic Mapping (e.g., ChIP-seq)

Epigenomic mapping techniques, such as Chromatin Immunoprecipitation sequencing (ChIP-seq), are crucial for understanding the direct impact of SMYD3 inhibition on histone methylation marks and chromatin accessibility. ChIP-seq allows for the genome-wide mapping of specific histone modifications (e.g., H3K4me3, H4K5me) or the binding sites of chromatin-modifying enzymes like SMYD3. frontiersin.org Although SMYD3 was initially described as an H3K4 methylase, in vitro assays have shown its preference for histone H4K5 methylation. nih.gov ChIP assays have been used to demonstrate that SMYD3 binds to promoter regions of target genes, and its knockdown can lead to decreased H3K4me2 and H3K4me3 deposition. d-nb.info Therefore, ChIP-seq with this compound could provide direct evidence of its epigenetic effects by mapping changes in SMYD3-mediated histone methylation patterns across the genome.

Challenges and Future Directions in Smyd3 Inhibitor Research Preclinical Perspective

Addressing Discrepancies in Cellular Proliferation Effects

A significant challenge in the preclinical development of SMYD3 inhibitors has been the discrepancy between initial findings using RNA interference (RNAi) and subsequent studies with highly specific small-molecule inhibitors like EPZ028862 and genetic knockout technologies like CRISPR/Cas9. cnr.itmdpi.com

Early research using RNAi to deplete SMYD3 levels suggested a critical role for the enzyme in the proliferation of various cancer cell lines, including those with oncogenic KRAS mutations. cnr.it These findings generated considerable excitement about SMYD3 as a therapeutic target. However, studies with this compound, a potent and selective inhibitor, did not replicate these broad anti-proliferative effects. cnr.itpatsnap.com For instance, treatment with this compound at concentrations as high as 25 µM had no impact on the proliferation of a panel of KRAS-mutant non-small cell lung cancer (NSCLC) cell lines. cnr.it This lack of effect was observed across more than 240 cancer cell lines in both 2D and 3D culture models. cnr.itpatsnap.com

Interestingly, other SMYD3 inhibitors have shown anti-proliferative effects in specific contexts. The inhibitor BCI-121 was reported to impair proliferation in colon and ovarian cancer cell lines, while another novel irreversible inhibitor demonstrated anti-proliferative activity in 3D cultures of HepG2 liver cancer cells. nih.gov These differing results suggest that the impact of SMYD3 inhibition on cell proliferation is highly context-dependent, potentially relying on specific genetic backgrounds, tumor microenvironments, or the mechanism of action of the inhibitor itself.

Inhibitor / MethodReported Effect on ProliferationCell Context
RNAi (knockdown) Decreased proliferationVarious cancer cell lines (e.g., lung, pancreatic, breast) cnr.it
This compound No impact on proliferation>240 cancer cell lines, including KRAS-mutant lung cancer cnr.itpatsnap.com
CRISPR/Cas9 (knockout) No impact on proliferation313 cancer cell lines cnr.it
BCI-121 Impaired proliferationColon and ovarian adenocarcinoma cell lines nih.gov
Inhibitor-4 Reduced viability and proliferationDLD-1 colorectal and A549 lung cancer cells researchgate.net
Irreversible Inhibitors Antiproliferative activityHepG2 hepatocellular carcinoma (in 3D culture)

Elucidating Novel SMYD3 Substrates and Downstream Pathways

A key direction for future research is the continued discovery and validation of SMYD3 substrates to understand its biological functions beyond histone methylation. While early reports identified histones H3 and H4 as substrates, recent work has expanded the SMYD3 "targetome" to include a variety of non-histone proteins that are critical regulators of oncogenic signaling pathways. nih.govresearchgate.net

One of the most well-characterized non-histone substrates is MAP3K2 (also known as MEKK2), a kinase in the RAS signaling pathway. semanticscholar.org SMYD3-mediated methylation of MAP3K2 promotes the activation of the downstream MEK/ERK pathway, linking SMYD3 directly to RAS-driven cancer progression. semanticscholar.org However, detecting endogenous methylation of reported substrates like MAP3K2 has proven difficult in some cell lines. cnr.it

More recently, research has identified several receptor tyrosine kinases as SMYD3 substrates, opening new avenues of investigation:

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): SMYD3 methylates VEGFR1, enhancing its kinase activity and promoting angiogenesis. nih.govsemanticscholar.org

HER2 (Human Epidermal Growth Factor Receptor 2): In breast cancer, SMYD3 can methylate HER2, which enhances its homodimerization and subsequent autophosphorylation. semanticscholar.org

MET: In gastric cancer cells, MET has been identified as a novel molecular partner of SMYD3. Pharmacological inhibition of SMYD3 was found to disrupt the HGF/MET downstream signaling pathway, affecting key effectors like AKT and ERK1/2. nih.gov

c-MYC: A recent study identified the oncoprotein c-MYC as a direct substrate. SMYD3 was shown to methylate c-MYC, amplifying its transcriptional activity related to stemness pathways in colorectal cancer. cnr.it

These discoveries illustrate that SMYD3 is a versatile regulator that integrates cellular signals and affects multiple oncogenic processes, including cell signaling, transcriptional reprogramming, and tumor transformation. researchgate.netsemanticscholar.org Future work using inhibitors like this compound will be essential for dissecting the functional consequences of these methylation events and identifying which downstream pathways are most sensitive to SMYD3 inhibition in different cancer types.

Exploring this compound's Role in Specific Disease Contexts Beyond Initial Reports

Given that this compound did not show broad anti-proliferative activity, particularly in the KRAS-mutant lung cancers suggested by early RNAi data, research is now focused on identifying specific disease contexts where SMYD3's enzymatic activity is a critical dependency. cnr.it The oncogenic role of SMYD3 appears to be highly context-specific, and its inhibition may be more relevant for processes other than direct cell proliferation, such as metastasis, chemoresistance, or cancer stem cell maintenance. cnr.itpatsnap.com

Emerging areas of interest for SMYD3 inhibition include:

Gastrointestinal Cancers: SMYD3 is overexpressed in colorectal and gastric cancers. nih.govnih.gov In colorectal cancer, SMYD3 inhibition has been shown to disrupt the self-renewal capabilities of cancer stem cells. cnr.it In gastric cancer, targeting SMYD3 has been proposed as a strategy to impair the HGF/MET signaling pathway, which is involved in invasiveness and stemness. nih.gov

Hepatocellular Carcinoma (HCC): SMYD3 is highly expressed in liver cancer, and its inhibition has been shown to reduce the proliferation and invasion of HCC cells in vitro. cnr.it

Renal Diseases: Beyond cancer, research suggests SMYD3 expression is increased in animal models of renal diseases, including autosomal dominant polycystic kidney disease and renal fibrosis. Pharmacological or genetic inhibition of SMYD3 has been shown to suppress renal tumorigenesis and cystic formation in these models. osti.gov

Breast Cancer: SMYD3 acts as a coactivator for the estrogen receptor (ER) and upregulates the Wnt signaling component WNT10B, suggesting a role in hormone-dependent breast cancers. nih.gov

The exploration of these and other disease contexts will be crucial for identifying patient populations that may benefit from SMYD3-targeted therapies.

Development of Advanced Preclinical Models (e.g., Patient-Derived Organoids, Genetically Engineered Mouse Models)

To better understand the context-dependent functions of SMYD3 and predict clinical responses to inhibitors like this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant preclinical models. nih.gov These advanced models better recapitulate the complexity of human tumors, including their three-dimensional architecture, cellular heterogeneity, and tumor microenvironment. semanticscholar.orgnih.gov

Key advanced models in SMYD3 research include:

Patient-Derived Organoids (PDOs): These 3D cultures are grown from patient tumor tissue and maintain the genetic and phenotypic characteristics of the original cancer. nih.govspringernature.comnih.gov A recent landmark study demonstrated that pharmacological inhibition of SMYD3 could disrupt the clonogenic and self-renewal capabilities of colorectal cancer stem cells in PDOs. cnr.it This highlights the utility of PDOs for studying cancer stem cell biology and testing inhibitor efficacy in a patient-relevant system. cnr.it

Genetically Engineered Mouse Models (GEMMs): GEMMs, such as the APCMin/+ mouse model for colorectal cancer, allow for the study of SMYD3's role during tumorigenesis in an immunocompetent setting. nih.gov Studies in these models have shown that SMYD3 is strongly upregulated during the transition from normal tissue to carcinoma. nih.gov Furthermore, SMYD3 knockout mouse studies have been instrumental in demonstrating the enzyme's involvement in the development of KRAS-driven lung and pancreatic cancers. cnr.it

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor fragments are implanted into immunodeficient mice, are valuable for in vivo efficacy testing. semanticscholar.org These models have been used to show that SMYD3 knockdown can reduce tumor growth, demonstrating its in vivo relevance. nih.gov

These sophisticated models are essential for validating SMYD3 as a therapeutic target and for identifying biomarkers that could predict sensitivity to inhibitors like this compound in a clinical setting. nih.gov

Potential for this compound as a Chemical Probe for SMYD3 Biology

One of the most significant contributions of this compound to the field is its utility as a high-quality chemical probe to dissect the true biological functions of SMYD3's methyltransferase activity. cnr.it A chemical probe is a small-molecule tool used to study the function of a target protein in cells and organisms. Its value depends on its potency, selectivity, and well-characterized mechanism of action.

This compound meets these criteria, exhibiting a mean IC50 value of 1.80 nM against SMYD3 in biochemical assays. patsnap.com Its primary value as a probe stems from the clear phenotypic distinctions it enabled between pharmacological enzyme inhibition and genetic knockdown via RNAi. cnr.itmdpi.com

By demonstrating that direct, specific inhibition of SMYD3's enzymatic activity does not broadly impact cancer cell proliferation, this compound helped to:

Clarify Previous Discrepancies: It resolved the conflict between RNAi data and genetic knockout studies, suggesting that the previously observed anti-proliferative effects of SMYD3 knockdown may have been due to off-target effects of the RNAi reagents or non-enzymatic "scaffolding" functions of the SMYD3 protein. cnr.it

Refine Understanding of SMYD3 Function: The use of this compound has shifted the focus of SMYD3 research away from a primary role in autonomous cell proliferation and towards more nuanced functions in specific signaling pathways (e.g., MAPK, MET), transcriptional regulation, and cancer stem cell biology. semanticscholar.orgnih.gov

Enable New Discoveries: As a reliable tool, this compound can be used to explore the downstream consequences of SMYD3 inhibition, aiding in the identification of new substrates and pathways regulated by its enzymatic activity. patsnap.com

In this capacity, this compound serves as an essential tool for the rigorous validation of SMYD3's roles in both normal physiology and various disease states, guiding future therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EPZ028862
Reactant of Route 2
Reactant of Route 2
EPZ028862

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.